Isofagomine D-Tartrate
Isofagomine D-Tartrate
Isofagomine (D-tartrate) is a competitive inhibitor of human lysosomal β-glucosidase (Ki = 0.016-0.025 µM; IC50 = 0.06 µM). By interacting with the catalytic pocket of β-glucosidase it acts as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme. Isofagomine (D-tartrate) has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts. This compound has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor.
Brand Name:
Vulcanchem
CAS No.:
957230-65-8
VCID:
VC0024002
InChI:
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1
SMILES:
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C6H13NO3 • C4H6O6
Molecular Weight:
297.3
Isofagomine D-Tartrate
CAS No.: 957230-65-8
Reference Standards
VCID: VC0024002
Molecular Formula: C6H13NO3 • C4H6O6
Molecular Weight: 297.3
CAS No. | 957230-65-8 |
---|---|
Product Name | Isofagomine D-Tartrate |
Molecular Formula | C6H13NO3 • C4H6O6 |
Molecular Weight | 297.3 |
IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
Standard InChI | InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 |
Standard InChIKey | ULBPPCHRAVUQMC-RWOHWRPJSA-N |
SMILES | C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Description | Isofagomine (D-tartrate) is a competitive inhibitor of human lysosomal β-glucosidase (Ki = 0.016-0.025 µM; IC50 = 0.06 µM). By interacting with the catalytic pocket of β-glucosidase it acts as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme. Isofagomine (D-tartrate) has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts. This compound has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor. |
Synonyms | (3R,4R,5R)-5-(Hydroxymethyl)-3,4-piperidinediol _x000B_(2S,3S)-2,3-Dihydroxybutanedioate |
PubChem Compound | 56841032 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume